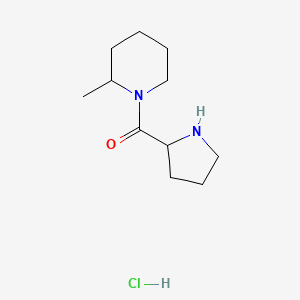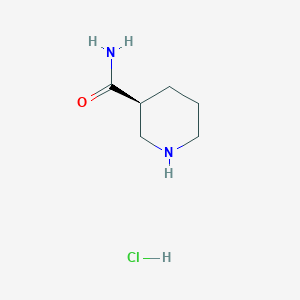
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride
Vue d'ensemble
Description
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride, also known as MPPP hydrochloride, is a synthetic drug of the phenylpiperidine class. It is a psychoactive substance that has been used as a recreational drug, and is also used in scientific research as a tool to study the effects of drugs on the brain. MPPP hydrochloride has a long history of use in the laboratory, and has been studied extensively over the past few decades.
Applications De Recherche Scientifique
Inhibition of Blood Platelet Aggregation
(2-Piperidine)- and (2-pyrrolidine)ethanones, similar in structure to the compound , have been investigated for their potential to inhibit ADP-induced aggregation of blood platelets. The studies involved in vitro evaluations on human blood platelets and ex vivo in guinea pigs, revealing significant effects on platelet aggregation. However, subacute toxicity evaluations in dogs and guinea pigs indicated an unfavorable therapeutic ratio for these compounds (Grisar et al., 1976).
Synthesis Processes
Research focused on the synthesis of similar compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlights the importance of these chemical structures in scientific research. The synthesis processes often involve the use of readily available starting materials and aim for efficient overall yields, which is critical for the practical application of these compounds in various fields (Zheng Rui, 2010).
Interaction with CB1 Cannabinoid Receptor
Compounds structurally related to (2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride have been studied for their molecular interaction with the CB1 cannabinoid receptor. These studies are crucial for understanding the pharmacological implications of these compounds and their potential therapeutic uses (Shim et al., 2002).
Molecular Aggregation Studies
Investigations into the molecular aggregation of compounds like piperidine and N-methylpiperidine hydrates have significant implications for understanding the chemical properties and interactions of these substances. These studies are essential for the development of new chemical entities and for the improvement of existing compounds (Marczak et al., 2017).
Safety And Hazards
The safety data sheet for “(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride” indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual . This suggests that the compound may pose certain hazards and should be handled with care.
Orientations Futures
Propriétés
IUPAC Name |
(2-methylpiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9-5-2-3-8-13(9)11(14)10-6-4-7-12-10;/h9-10,12H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLHSKNNNKFFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1456485.png)


![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1456489.png)







![methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456501.png)
